1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea
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Overview
Description
- The methylthio group is introduced via nucleophilic substitution reactions.
- Reagents: Methylthiolating agents such as methylthiol chloride.
- Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) under reflux.
Urea Formation:
- The final step involves the reaction of the piperidine derivative with an isocyanate to form the urea linkage.
- Reagents: Isocyanates such as m-tolyl isocyanate.
- Conditions: Mild temperatures and inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes:
- Use of continuous flow reactors for better control of reaction conditions.
- Implementation of purification techniques such as recrystallization and chromatography.
Types of Reactions:
-
Oxidation:
- The methylthio group can undergo oxidation to form sulfoxides or sulfones.
- Reagents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
- Conditions: Mild to moderate temperatures to control the extent of oxidation.
-
Reduction:
- The nitro groups, if present, can be reduced to amines.
- Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
- Conditions: Typically carried out under an inert atmosphere to prevent unwanted side reactions.
-
Substitution:
- The aromatic rings can undergo electrophilic substitution reactions.
- Reagents: Electrophiles such as halogens or nitro groups.
- Conditions: Often requires a catalyst like iron(III) chloride (FeCl3) for halogenation.
Major Products:
- Oxidation of the methylthio group yields sulfoxides or sulfones.
- Reduction of nitro groups yields corresponding amines.
- Substitution reactions on the aromatic rings yield various substituted derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Piperidine Ring:
- Starting with a benzylamine derivative, the piperidine ring is formed through cyclization reactions.
- Conditions: Often involves the use of strong bases or acids to facilitate ring closure.
Scientific Research Applications
1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea has several applications in scientific research:
-
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology:
- Potential use as a ligand in receptor binding studies.
- Investigated for its biological activity, including antimicrobial and anticancer properties.
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Medicine:
- Explored as a potential therapeutic agent due to its unique structure.
- Studied for its pharmacokinetic and pharmacodynamic properties.
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Industry:
- Used in the development of new materials with specific properties.
- Potential applications in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets. These may include:
Receptor Binding:
Enzyme Inhibition:
Pathways Involved:
Comparison with Similar Compounds
-
1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(p-tolyl)urea:
- Similar structure but with a para-tolyl group instead of a meta-tolyl group.
- Differences in biological activity and reactivity due to positional isomerism.
-
1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea:
- Similar structure but with an ortho-tolyl group.
- Positional isomerism affects its chemical and biological properties.
Uniqueness:
- The specific positioning of the methylthio and tolyl groups in 1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea provides unique steric and electronic properties.
- These properties influence its reactivity, stability, and biological activity, making it distinct from its isomers and other related compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3-methylphenyl)-3-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3OS/c1-17-6-5-8-20(14-17)24-22(26)23-15-18-10-12-25(13-11-18)16-19-7-3-4-9-21(19)27-2/h3-9,14,18H,10-13,15-16H2,1-2H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRYRSMALXHXFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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